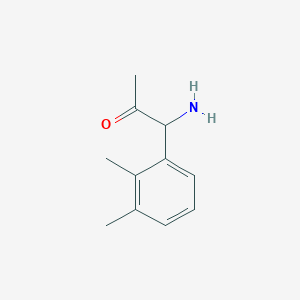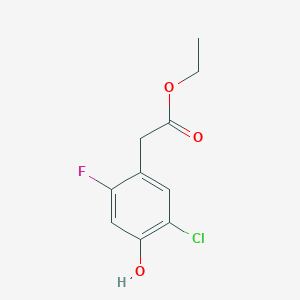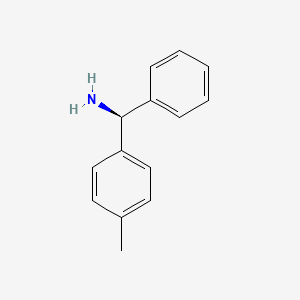
(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile: is an organic compound with a unique structure that includes an amino group, a nitrile group, and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine. The nitrile group is introduced through a subsequent reaction with a cyanating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules. It is also used in the synthesis of compounds that can interact with biological targets such as enzymes and receptors .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to investigate its efficacy in treating various diseases and conditions .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties .
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .
Comparaison Avec Des Composés Similaires
2,5-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
2,5-Dimethoxyamphetamine: Another related compound with psychoactive properties.
2,5-Dimethoxyphenylisopropylamine: Known for its hallucinogenic effects .
Uniqueness: (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(2,5-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1 |
Clé InChI |
XAALMFFPWWJBDJ-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)[C@H](CC#N)N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


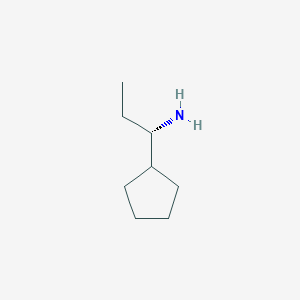
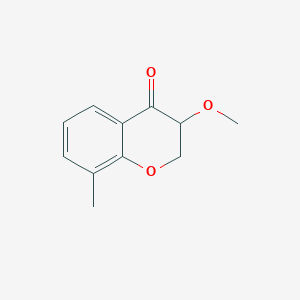

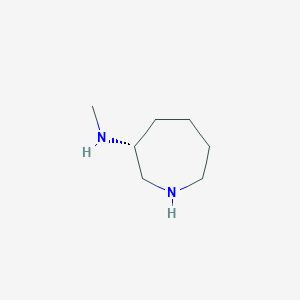


![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)




